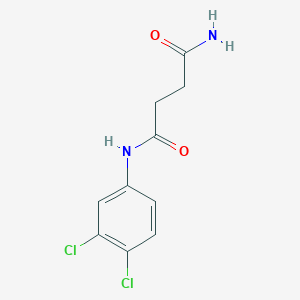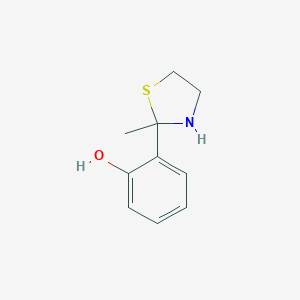
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol, also known as Mitochonic acid 5 (MA-5), is a small molecule that has been shown to have potential therapeutic effects on mitochondrial dysfunction. Mitochondria are known as the powerhouses of the cell, responsible for producing energy in the form of ATP. Mitochondrial dysfunction has been implicated in a variety of diseases, including neurodegenerative diseases, cancer, and metabolic disorders.
作用機序
MA-5 works by activating the mitochondrial protease ClpP, which is responsible for removing damaged proteins from the mitochondria. This leads to improved mitochondrial function and increased ATP production. In addition, MA-5 has been shown to increase the expression of mitochondrial genes and improve mitochondrial biogenesis.
生化学的および生理学的効果
MA-5 has been shown to have a variety of biochemical and physiological effects. In addition to improving mitochondrial function, MA-5 has been shown to increase the expression of antioxidant genes, reduce oxidative stress, and improve glucose metabolism. MA-5 has also been shown to have anti-inflammatory effects and may have potential as a cancer therapy.
実験室実験の利点と制限
One advantage of using MA-5 in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach the mitochondria. However, one limitation is that it may not be effective in all types of mitochondrial dysfunction and may have off-target effects.
将来の方向性
There are many potential future directions for research on MA-5. One area of research could be to investigate its potential as a therapy for other mitochondrial diseases, such as Leigh syndrome or mitochondrial myopathy. Another area of research could be to investigate the potential of MA-5 in combination with other therapies, such as antioxidants or anti-inflammatory agents. Finally, research could be done to investigate the safety and efficacy of MA-5 in human clinical trials.
合成法
MA-5 can be synthesized using a multi-step process involving the reaction of 2-mercaptophenol with 2-bromoacetophenone to form the intermediate 2-(2-hydroxyphenyl)-2-oxoethyl thioacetate. This intermediate is then reacted with 2-amino-3-methyl-1,3-thiazolidine to form MA-5.
科学的研究の応用
MA-5 has been shown to have potential therapeutic effects on mitochondrial dysfunction in a variety of diseases. For example, in a study published in the journal Cell Metabolism, researchers found that MA-5 improved mitochondrial function in mouse models of Parkinson's disease and extended their lifespan. Another study published in the journal Nature Communications found that MA-5 improved mitochondrial function in a mouse model of Alzheimer's disease and improved cognitive function.
特性
CAS番号 |
16763-42-1 |
|---|---|
製品名 |
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol |
分子式 |
C10H13NOS |
分子量 |
195.28 g/mol |
IUPAC名 |
2-(2-methyl-1,3-thiazolidin-2-yl)phenol |
InChI |
InChI=1S/C10H13NOS/c1-10(11-6-7-13-10)8-4-2-3-5-9(8)12/h2-5,11-12H,6-7H2,1H3 |
InChIキー |
UJMADGHHOYHVSC-UHFFFAOYSA-N |
SMILES |
CC1(NCCS1)C2=CC=CC=C2O |
正規SMILES |
CC1(NCCS1)C2=CC=CC=C2O |
同義語 |
2-(2-Methyl-2-thiazolidinyl)phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)

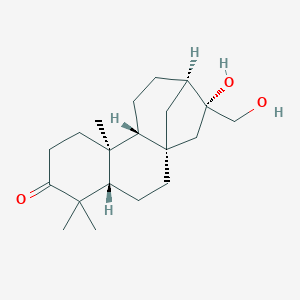
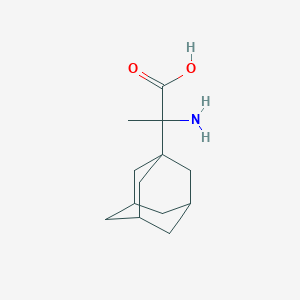
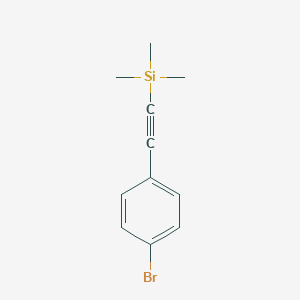
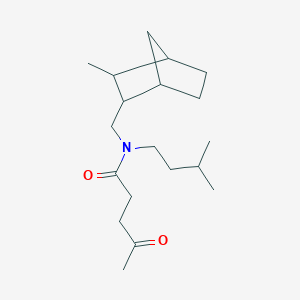
![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)




